![molecular formula C16H14N6O8S B12568368 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine CAS No. 600736-36-5](/img/structure/B12568368.png)
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine is a chemical compound with the molecular formula C₁₆H₁₄N₆O₈S . This compound is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further linked to a ribofuranosyl purine structure. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves multiple steps, typically starting with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with a ribofuranosyl purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The ribofuranosyl purine moiety can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine include:
S-(2,4-Dinitrophenyl)glutathione: This compound also contains a dinitrophenyl group and is used in studies of glutathione metabolism.
6-[(2,4-Dinitrophenyl)sulfanyl]-9-methyl-9H-purine: This compound is structurally similar but has a methyl group instead of a ribofuranosyl group.
The uniqueness of this compound lies in its combination of the dinitrophenyl group with the ribofuranosyl purine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
600736-36-5 |
|---|---|
Molecular Formula |
C16H14N6O8S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H14N6O8S/c23-4-9-12(24)13(25)16(30-9)20-6-19-11-14(20)17-5-18-15(11)31-10-2-1-7(21(26)27)3-8(10)22(28)29/h1-3,5-6,9,12-13,16,23-25H,4H2/t9-,12-,13-,16-/m1/s1 |
InChI Key |
BUSWCORNEUKRCY-RVXWVPLUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


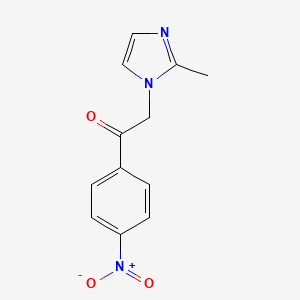

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
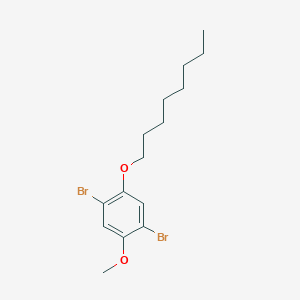
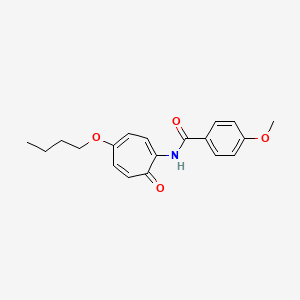
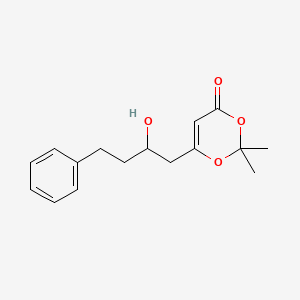
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
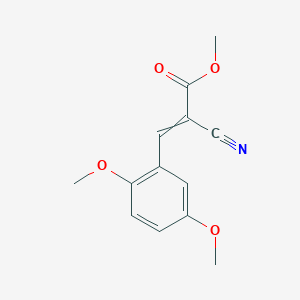

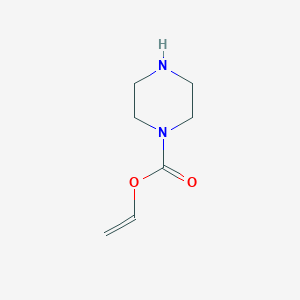
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
